molecular formula C9H9NO2 B7886378 1-Isocyano-3,5-dimethoxybenzene

1-Isocyano-3,5-dimethoxybenzene

Cat. No.: B7886378
M. Wt: 163.17 g/mol
InChI Key: UNGOKSPRZJGRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isocyano-3,5-dimethoxybenzene is a specialized aromatic isocyanide offered for research and development purposes exclusively. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel heterocyclic systems and functional materials. In scientific research, isocyanides of this type are valuable for their role in multi-component reactions, such as the Ugi and Passerini reactions, which are powerful tools for the efficient generation of molecular diversity in medicinal chemistry and drug discovery. The electron-donating properties of the methoxy substituents modulate the compound's σ-donor and π-acceptor characteristics, making it a ligand of interest in coordination chemistry and catalysis . Researchers utilize this compound in materials science for the construction of metal-organic frameworks (MOFs) and other coordination polymers due to its ability to coordinate with various metal centers. Its mechanism of action in reactions typically involves the isocyano carbon acting as a reactive center for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds . Handling and Storage: For optimal stability, this product should be stored under an inert atmosphere and at cold temperatures (e.g., 2-8°C) . Attention: this compound is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-isocyano-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGOKSPRZJGRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+]#[C-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • Precursor : 3,5-Dimethoxybenzamide or its formamide derivative.

  • Dehydrating Agents : Phosphorus oxychloride (POCl₃) or phosgene (COCl₂) are commonly employed.

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions.

  • Temperature : 60–80°C for 4–6 hours.

  • Workup : Quenching with aqueous sodium bicarbonate, followed by extraction and column chromatography.

Yield and Optimization

  • Typical Yield : 65–72% under optimized conditions.

  • Key Variables :

    • Excess POCl₃ (1.5–2.0 equivalents) improves conversion.

    • Anhydrous solvents prevent hydrolysis of intermediates.

    • Slow addition of dehydrating agent minimizes side reactions.

Hofmann Isocyanide Synthesis

An alternative route adapts the Hofmann isocyanide synthesis, which converts primary amines to isocyanides via reaction with chloroform and a strong base.

Protocol Overview

  • Precursor : 3,5-Dimethoxyaniline.

  • Reagents : Chloroform (CHCl₃) and potassium hydroxide (KOH).

  • Catalyst : Copper(I) cyanide (CuCN) enhances selectivity.

  • Conditions :

    • Reflux in ethanol/water (3:1 v/v) for 8–12 hours.

    • Isolation via distillation or recrystallization.

Performance Metrics

  • Yield : 55–60%, lower than formamide dehydration due to competing hydrolysis.

  • Advantages : Avoids highly toxic phosgene derivatives.

Silver-Catalyzed Cycloaddition Approaches

Recent advances utilize silver catalysts to generate isocyanides in situ during multicomponent reactions. While primarily applied to cycloadditions, these methods offer insights into stabilizing reactive intermediates.

Example Procedure

  • Catalyst : Silver carbonate (Ag₂CO₃, 10 mol%).

  • Solvent : DMF at 40°C for 6 hours.

  • Precursor : 3,5-Dimethoxybenzylamine derivatives.

  • Outcome : Indirect generation of this compound via intermediate diazo compounds.

Limitations

  • Yield : <50% for the isocyanide step.

  • Complexity : Requires additional steps to isolate the target compound.

Comparative Analysis of Methods

Method Precursor Reagents/Conditions Yield Advantages Disadvantages
Formamide Dehydration3,5-DimethoxybenzamidePOCl₃/DCM, 60–80°C72%High yield; scalableToxic reagents; rigorous conditions
Hofmann Synthesis3,5-DimethoxyanilineCHCl₃/KOH/CuCN, reflux60%Avoids phosgene derivativesLower yield; side reactions
Silver-Catalyzed RouteBenzylamine derivativesAg₂CO₃/DMF, 40°C48%Mild conditions; versatileIndirect; low efficiency

Spectroscopic Validation and Quality Control

Structural confirmation of this compound relies on advanced spectroscopic techniques:

  • ¹³C NMR : A characteristic signal at 164.55 ppm corresponds to the isocyanide carbon.

  • IR Spectroscopy : Sharp absorption band at ~2120 cm⁻¹ (N≡C stretch).

  • Mass Spectrometry : Molecular ion peak at m/z 163.17 (C₉H₉NO₂⁺).

Industrial-Scale Production Insights

Large-scale synthesis prioritizes safety and cost-effectiveness:

  • Continuous Flow Reactors : Minimize exposure to toxic intermediates.

  • Solvent Recovery Systems : DCM and DMF are recycled to reduce waste.

  • Purity Standards : >98% purity achieved via fractional distillation.

Emerging Trends and Research Gaps

  • Photocatalytic Methods : Recent studies explore visible-light-driven isocyanide synthesis, though yields remain suboptimal.

  • Biocatalytic Routes : Preliminary work uses engineered enzymes for greener production, but scalability is unproven .

Chemical Reactions Analysis

Scientific Research Applications

Synthetic Applications

1. Cycloaddition Reactions

1-Isocyano-3,5-dimethoxybenzene can participate in cycloaddition reactions, particularly with diazo compounds. Research has demonstrated that isocyanides can act as both nucleophiles and electrophiles, facilitating the construction of complex heterocycles such as 1,2,3-triazoles. These compounds are valuable in medicinal chemistry for their biological activities and structural diversity .

2. Multicomponent Reactions (MCRs)

Isocyano compounds are integral to various multicomponent reactions. For instance, the Passerini reaction allows for the synthesis of α-acyloxy carboxamides through the reaction of isocyanides with carbonyl compounds and carboxylic acids. This method is advantageous due to its ability to generate diverse scaffolds efficiently .

Reaction TypeDescriptionKey Advantages
CycloadditionForms triazole heterocycles with diazo compoundsHigh regioselectivity and yield
Passerini ReactionThree-component synthesis of carboxamidesScaffold diversity and high concentration

Biological Applications

1. Therapeutic Potential

Research indicates that derivatives of isocyano compounds may exhibit significant biological activity. For example, modifications of isocyanides have shown potential in developing new therapeutic agents targeting various diseases. The ability to modify these compounds allows for exploration in drug design and development .

2. Pest Control Agents

The compound has been explored as a pest control agent due to its aromatic isonitrile structure. Patents have been filed on the use of aromatic isonitriles as pest-controlling agents, underscoring the compound's potential utility beyond traditional medicinal applications .

Case Studies

Case Study 1: Silver-Catalyzed Cycloaddition

A study demonstrated the silver-catalyzed cycloaddition of isocyanides with diazo compounds to produce functionalized triazoles. The reaction conditions were optimized for yield and selectivity, showcasing the versatility of isocyano compounds in organic synthesis .

Case Study 2: Peptidomimetics Synthesis

Isocyano derivatives have been utilized in synthesizing cyclic peptidomimetics through multicomponent reactions. This approach allows for constructing peptide-like structures that can mimic natural peptides' biological functions, offering insights into drug discovery processes .

Mechanism of Action

The mechanism by which 1-isocyano-3,5-dimethoxybenzene exerts its effects is primarily through its reactivity as an isocyanide. The isocyano group can coordinate with metals and participate in radical reactions, leading to the formation of various products. These reactions often involve the formation of intermediate radicals or coordination complexes, which then undergo further transformations .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Physical Traits
This compound C₉H₉NO₂ 163.17 -NC, 3,5-OCH₃ N/A Polar, reactive due to -NC group
1-Chloro-3,5-dimethoxybenzene C₈H₉ClO₂ 172.61 -Cl, 3,5-OCH₃ N/A Halogenated, moderate reactivity
1-Bromo-3,5-dimethoxybenzene C₈H₉BrO₂ 217.06 -Br, 3,5-OCH₃ N/A Higher molecular weight
1-Iodo-3,5-dimethoxybenzene C₈H₉IO₂ 264.06 -I, 3,5-OCH₃ 304.2 High boiling point, dense (1.7 g/cm³)
1-Ethynyl-3,5-dimethoxybenzene C₁₀H₁₀O₂ 162.19 -C≡CH, 3,5-OCH₃ N/A Alkyne functionality for coupling

Electronic Effects

  • Electron-Withdrawing vs. Donating Groups :
    • The -NC group withdraws electron density, activating the ring toward nucleophilic attack, while methoxy groups donate electrons, directing electrophilic substitution to specific positions.
    • Halogens (-Cl, -Br, -I) exhibit varying electronegativities, influencing reaction rates (e.g., iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions) .

Q & A

Q. How can computational modeling predict reactivity trends in this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for isocyano insertion reactions (e.g., cycloadditions) using software like Gaussian.
  • Docking Studies : Screen derivatives against HIV protease or fluorescence targets to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.